O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate
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Overview
Description
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate typically involves the reaction of phenyl isothiocyanate with 6-methoxypyridine-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamothioate linkage .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or the pyridine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamate
- O-Phenyl [(6-methoxypyridin-2-yl)methyl]thiocarbamate
- O-Phenyl [(6-methoxypyridin-2-yl)methyl]urea
Uniqueness
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate is unique due to its specific structure, which imparts distinct reactivity and biological activities. Compared to similar compounds, it may offer better stability, higher reactivity, or more potent biological effects .
Properties
CAS No. |
110398-60-2 |
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Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
O-phenyl N-[(6-methoxypyridin-2-yl)methyl]carbamothioate |
InChI |
InChI=1S/C14H14N2O2S/c1-17-13-9-5-6-11(16-13)10-15-14(19)18-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,19) |
InChI Key |
CHNJESSSDGNEPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CNC(=S)OC2=CC=CC=C2 |
Origin of Product |
United States |
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